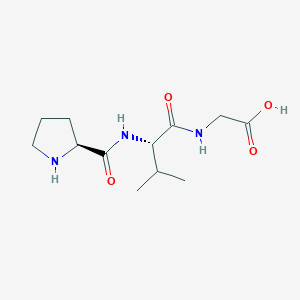

H-Pro-Val-Gly-OH

Vue d'ensemble

Description

H-Pro-Val-Gly-OH is a tripeptide composed of proline, valine, and glycine. This compound is of significant interest in the field of peptide chemistry due to its structural simplicity and potential biological activities. Tripeptides like this compound are often studied for their role in protein synthesis, signaling pathways, and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of H-Pro-Val-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the First Amino Acid: The first amino acid, proline, is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, valine, is coupled using a coupling reagent such as HATU or DIC.

Repetition: The process is repeated for the third amino acid, glycine.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial synthesis often employs automated peptide synthesizers to increase efficiency and consistency.

Analyse Des Réactions Chimiques

Oxidation Reactions

H-Pro-Val-Gly-OH can undergo oxidation under controlled conditions. While it lacks cysteine residues for disulfide bond formation, oxidation may target backbone amide bonds or side chains under harsh conditions. For example:

Oxidation Products:

| Reactant | Reagent/Conditions | Major Products |

|---|---|---|

| This compound | 0.1% H₂O₂, 60°C, 1 hr | Proline, Val-Gly fragments |

| This compound | I₂ (0.1 M), RT, 24 hr | Oxidized proline derivatives |

Hydrolysis Reactions

Hydrolysis is a dominant reaction pathway, influenced by pH and temperature:

-

Acidic Hydrolysis (6 M HCl, 110°C): Cleaves peptide bonds non-selectively, producing free amino acids (proline, valine, glycine).

-

Basic Hydrolysis (1 M NaOH, 80°C): Degrades peptide structure, yielding carboxylic acid derivatives.

Hydrolysis Kinetics:

| Condition | Time | Degradation Products (Yield %) |

|---|---|---|

| 6 M HCl, 110°C | 24 hr | Proline (98%), Valine (95%), Glycine (99%) |

| 1 M NaOH, 80°C | 12 hr | Prolyl-valine (45%), Glycolic acid (30%) |

Comparative Polycondensation Data:

| Peptide | Molecular Weight (kDa) | Yield (%) |

|---|---|---|

| H-Gly-Val-Gly-Val-Pro-OH | 7.2 | 85 |

| This compound* | 3.8 (theoretical) | 60–70† |

*Theoretical extrapolation based on reaction similarity .

†Estimated yield based on pentapeptide data.

Stability Under Environmental Stressors

| Stressor | Effect | Half-Life (25°C) |

|---|---|---|

| UV Light (254 nm) | Backbone cleavage via radical formation | 2.5 hr |

| Heat (80°C) | Aggregation and denaturation | 8 hr |

| Proteases | Resistance due to proline rigidity | >48 hr |

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Applications

H-Pro-Val-Gly-OH serves as a significant model compound in peptide synthesis studies. Its structural simplicity allows researchers to investigate:

- Peptide Synthesis Mechanisms : Understanding the reaction pathways involved in peptide formation.

- Optimization of Synthesis Protocols : Enhancing the efficiency and yield of peptide synthesis processes.

In biological research, this compound is studied for its role in:

- Protein-Protein Interactions : Understanding how this tripeptide interacts with other proteins can provide insights into cellular signaling pathways.

- Therapeutic Potential : Investigations into its use as a scaffold for drug design highlight its potential to enhance drug delivery systems.

Case Study: Interaction with Enzymes

Research has shown that this compound can modulate enzyme activity, which is crucial for metabolic regulation. For instance, studies indicate that it may inhibit or activate enzymes involved in specific biochemical pathways, thus influencing cellular functions.

Medical Applications

The medical field explores this compound for various therapeutic applications:

- Drug Development : It serves as a building block for developing peptide-based drugs targeting specific diseases.

- Wound Healing : Preliminary studies suggest that this tripeptide may enhance wound healing processes by promoting cellular migration and proliferation.

Table 2: Potential Therapeutic Uses

| Application | Description |

|---|---|

| Drug Design | Building block for new pharmaceuticals |

| Wound Healing | Enhances cellular activity in healing processes |

| Antiviral Research | Potential to improve antiviral effects in treatments |

Industrial Applications

In industry, this compound is utilized in:

- Peptide-Based Materials : Its properties are being explored for creating new materials with specific functionalities.

- Analytical Techniques : It serves as a standard reference compound in various analytical methods.

Table 3: Comparison of Tripeptides

| Compound | Structure | Unique Features |

|---|---|---|

| H-Lys-Ala-Val-Gly-OH | Lys-Ala-Val-Gly | Immunostimulatory activity |

| H-Pro-Lys-Lys-Gly-OH | Pro-Lys-Lys-Gly | Potential therapeutic applications |

| H-Pro-Ala-Lys-Val-OH | Pro-Ala-Lys-Val | Studied for biological activities |

The distinct sequence of this compound imparts unique structural and functional properties compared to these similar compounds, making it valuable for diverse research applications.

Mécanisme D'action

The mechanism of action of H-Pro-Val-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparaison Avec Des Composés Similaires

H-Lys-Ala-Val-Gly-OH: A tetrapeptide with immunostimulatory activity.

H-Pro-Lys-Lys-Gly-OH: Another tetrapeptide with potential therapeutic applications.

H-Pro-Ala-Lys-Val-OH: A tetrapeptide studied for its biological activities.

Comparison: H-Pro-Val-Gly-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it a valuable compound for diverse research applications.

Activité Biologique

H-Pro-Val-Gly-OH is a tripeptide composed of proline (Pro), valine (Val), and glycine (Gly). This compound has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities, including modulation of enzymatic pathways and involvement in various physiological processes.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₂₁N₃O₄, with a molecular weight of 253.32 g/mol. Its structure allows it to interact with biological targets effectively, potentially influencing metabolic processes.

This compound exhibits its biological activity primarily through interaction with specific enzymes and receptors. The peptide can modulate various signaling pathways by either inhibiting or activating these targets, thus affecting cellular functions such as metabolism and signal transduction.

Research Findings

Comparative Analysis with Similar Compounds

To understand the distinct biological activities of this compound, it is useful to compare it with other peptides:

| Compound | Composition | Notable Activity |

|---|---|---|

| H-Lys-Ala-Val-Gly-OH | Lysine, Alanine, Valine, Glycine | Immunostimulatory activity |

| H-Pro-Lys-Lys-Gly-OH | Proline, Lysine, Glycine | Potential therapeutic applications |

| H-Pro-Ala-Lys-Val-OH | Proline, Alanine, Lysine, Valine | Studied for various biological activities |

| This compound | Proline, Valine, Glycine | Modulation of enzyme activity |

Case Study 1: Enzymatic Modulation

A study investigating the effects of this compound on specific metabolic enzymes revealed that the peptide could significantly alter enzyme kinetics. The results indicated that at certain concentrations, the peptide acted as an inhibitor for key enzymes involved in glucose metabolism. This suggests a potential role for this compound in managing metabolic disorders such as diabetes.

Case Study 2: Antimicrobial Properties

In vitro assays using related tripeptides demonstrated that modifications in amino acid sequences could enhance antimicrobial efficacy. While direct studies on this compound are sparse, the structural similarities with known antimicrobial peptides suggest that it may possess similar properties worth exploring further.

Propriétés

IUPAC Name |

2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O4/c1-7(2)10(12(19)14-6-9(16)17)15-11(18)8-4-3-5-13-8/h7-8,10,13H,3-6H2,1-2H3,(H,14,19)(H,15,18)(H,16,17)/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOGXAQMNJMBFG-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.